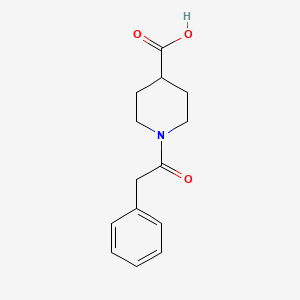

1-(Phenylacetyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-phenylacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVPLNPLEZXHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299794 | |

| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26965-32-2 | |

| Record name | 26965-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound, also known as N-phenylacetyl isonipecotic acid, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure combines a piperidine-4-carboxylic acid scaffold, a common motif in pharmacologically active compounds, with a phenylacetyl group. This unique combination makes it a key intermediate for synthesizing a variety of target molecules, including analogs of potent analgesics and other centrally acting agents. Understanding its synthesis is crucial for researchers aiming to explore new chemical space and develop novel therapeutics.

This guide provides a comprehensive overview of the synthetic strategies, mechanistic principles, and practical laboratory procedures for the preparation of this compound. It is designed for chemical researchers, process chemists, and drug development professionals, offering field-proven insights into reaction optimization, characterization, and safety.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule reveals a clear and logical path for its construction. The most apparent disconnection is at the amide bond, which links the piperidine nitrogen to the phenylacetyl moiety. This approach simplifies the target molecule into two readily available or easily synthesized starting materials: piperidine-4-carboxylic acid (isonipecotic acid) and a suitable phenylacetylating agent .

Caption: Retrosynthetic analysis of the target molecule.

This strategy leads to the primary synthetic challenge: forming a stable amide bond efficiently and selectively without esterifying the carboxylic acid group on the piperidine ring. The most direct and industrially scalable approach is the N-acylation of piperidine-4-carboxylic acid.

Synthetic Strategy: N-Acylation via the Schotten-Baumann Reaction

The reaction of an amine with an acyl chloride in the presence of a base is a classic and reliable method for amide synthesis known as the Schotten-Baumann reaction. This method is highly suitable for the .

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidine-4-carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. The presence of a base is critical; it serves two primary purposes:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is essential because the piperidine nitrogen is basic and would otherwise be protonated by the HCl, rendering it non-nucleophilic and halting the reaction.

-

Deprotonation (in some cases): While the secondary amine is already a potent nucleophile, the base ensures that it remains deprotonated and available for reaction.

The choice of base and solvent is crucial for maximizing yield and purity. An aqueous solution of sodium hydroxide is often used, creating a biphasic system where the reaction occurs at the interface or in the organic phase.

Caption: Mechanism of Schotten-Baumann N-acylation.

Preparation of Phenylacetyl Chloride

While phenylacetyl chloride can be purchased, it can also be readily prepared in the laboratory from phenylacetic acid. Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides, with gaseous byproducts (SO₂ and HCl) that are easily removed.[1] This conversion is a standard and efficient procedure.[2][3]

Reaction: Phenylacetic Acid + SOCl₂ → Phenylacetyl Chloride + SO₂ (g) + HCl (g)

This preparatory step is often performed immediately before the acylation reaction, as acyl chlorides can be sensitive to moisture.[3]

Detailed Experimental Protocol

This protocol details a robust method for the .

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Piperidine-4-carboxylic acid | 129.16 | 10.0 g | 0.077 | Starting material |

| Phenylacetyl chloride | 154.59 | 13.2 g (11.0 mL) | 0.085 | Acylating agent (1.1 eq) |

| Sodium hydroxide (NaOH) | 40.00 | 7.0 g | 0.175 | Base (2.25 eq) |

| Dichloromethane (DCM) | - | 100 mL | - | Organic solvent |

| Water (H₂O) | - | 100 mL | - | Aqueous solvent |

| Hydrochloric acid (conc.) | - | As needed | - | For acidification |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Preparation of Aqueous Phase: In a 250 mL beaker, dissolve 10.0 g (0.077 mol) of piperidine-4-carboxylic acid and 7.0 g (0.175 mol) of sodium hydroxide in 100 mL of water. Stir until all solids have dissolved. Cool the solution in an ice bath to 0-5 °C. The base converts both the carboxylic acid and the amine hydrochloride (if used) to their sodium salt and free amine, respectively, ensuring solubility and reactivity.

-

Preparation of Organic Phase: In a separate flask, dissolve 13.2 g (0.085 mol, 1.1 equivalents) of phenylacetyl chloride in 100 mL of dichloromethane (DCM).

-

Reaction: Vigorously stir the cooled aqueous solution. Add the phenylacetyl chloride solution dropwise via an addition funnel over 30-45 minutes. The vigorous stirring is essential to maximize the surface area between the two immiscible phases, facilitating the reaction.

-

Temperature Control: Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition. The reaction is exothermic.[3]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove the lower organic (DCM) layer.

-

Cool the remaining aqueous layer in an ice bath.

-

Slowly acidify the aqueous layer by adding concentrated hydrochloric acid dropwise until the pH reaches approximately 2. A white precipitate of the product will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

-

Purification: Wash the collected solid with two portions of cold water (2 x 30 mL) to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. A typical yield for this procedure is in the range of 80-90%.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | Signals corresponding to the phenyl group (aromatic protons), the α-methylene of the acetyl group, and the piperidine ring protons. The broad singlet for the carboxylic acid proton will also be present. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the aliphatic carbons of the piperidine ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=O stretch of the amide (~1620 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (247.29 g/mol ). |

Troubleshooting and Optimization

-

Low Yield: May result from incomplete reaction or loss of product during work-up. Ensure vigorous stirring and adequate reaction time. Check the quality of the phenylacetyl chloride, as it can degrade upon exposure to moisture.

-

Side Reactions: The primary potential side reaction is the hydrolysis of phenylacetyl chloride to phenylacetic acid. This is minimized by performing the reaction at low temperatures and adding the acyl chloride slowly.

-

Purification Issues: If the product is oily or impure after precipitation, it may be necessary to perform a recrystallization. A suitable solvent system, such as ethanol/water or isopropanol, can be used.[4]

Safety Considerations

-

Phenylacetyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.

Conclusion

The is most effectively achieved through the N-acylation of piperidine-4-carboxylic acid using phenylacetyl chloride under Schotten-Baumann conditions. This method is robust, high-yielding, and scalable. The key to success lies in careful control of the reaction temperature, efficient mixing of the biphasic system, and a precise work-up procedure to isolate the pure product. This guide provides the necessary technical details and theoretical background to enable researchers to confidently perform this synthesis and utilize the product in their drug discovery and development programs.

References

- Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

PrepChem.com. Synthesis of N-acetyl isonipecotic acid. Available from: [Link]

- Google Patents. US3586678A - Isonipecotic acid derivatives.

-

ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Available from: [Link]

-

ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available from: [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]

-

PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. Available from: [Link]

-

DTIC (Defense Technical Information Center). Piperidine Synthesis. Available from: [Link]

- Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

-

National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

-

Organic Chemistry Portal. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Available from: [Link]

- Google Patents. CN106831540B - A kind of preparation method of (S)-nipecotic acid.

-

Scholars Research Library. N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Available from: [Link]

-

PubMed. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Available from: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

ChemSynthesis. 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Available from: [Link]

Sources

1-(Phenylacetyl)piperidine-4-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Topic: 1-(Phenylacetyl)piperidine-4-carboxylic acid Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 26965-32-2) represents a critical structural motif in modern drug discovery.[1] As a functionalized piperidine derivative, it serves as a robust pharmacophore and linker in the synthesis of G-protein-coupled receptor (GPCR) agonists, particularly for the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and structural characterization data, designed to support high-fidelity experimental workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound combines a lipophilic phenylacetyl tail with a polar isonipecotic acid headgroup, providing a balanced amphiphilic profile suitable for traversing biological membranes while maintaining solubility in polar organic solvents.[1]

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 1-(2-Phenylacetyl)piperidine-4-carboxylic acid |

| CAS Number | 26965-32-2 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| SMILES | OC(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (acidic pH) |

| pKa (Acid) | ~4.5 (Carboxylic acid moiety) |

| LogP (Predicted) | ~1.8 – 2.1 |

Synthetic Pathways & Reaction Mechanisms[1]

Synthesis Protocol: Schotten-Baumann Acylation

The most robust method for synthesizing this compound involves the direct acylation of isonipecotic acid (piperidine-4-carboxylic acid) with phenylacetyl chloride under basic conditions. This method minimizes side reactions and simplifies purification.[1]

Reagents & Materials:

-

Acylating Agent: Phenylacetyl chloride (CAS 103-80-0)

-

Base: Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)

-

Solvent System: DCM/Water (biphasic) or THF/Water

Step-by-Step Methodology:

-

Dissolution: Dissolve isonipecotic acid (1.0 equiv) in 2M NaOH (2.2 equiv) at 0°C. The excess base ensures the carboxylic acid is deprotonated (forming the carboxylate), protecting it from self-acylation, while the amine remains nucleophilic.

-

Acylation: Dropwise add phenylacetyl chloride (1.1 equiv) dissolved in a minimal amount of dry THF or DCM over 30 minutes. Maintain temperature < 5°C to prevent hydrolysis of the acid chloride.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.[1]

-

Workup: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a solid or oil.[1]

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Reaction Workflow Diagram

Caption: Figure 1.[4][5] Biphasic Schotten-Baumann synthesis workflow for the acylation of isonipecotic acid.

Structural Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The amide bond creates rotamers, often resulting in complex splitting patterns in the proton NMR spectrum at room temperature.[1]

Proton NMR (¹H NMR) Profile (DMSO-d₆, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |

| 12.10 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable) |

| 7.15 – 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons |

| 4.25 / 3.85 | Doublet/Multiplet | 1H each | N-CH (eq) | Distinct equatorial protons due to restricted rotation |

| 3.72 | Singlet | 2H | Ph-CH₂-CO | Benzylic methylene group |

| 3.05 / 2.70 | Triplet/Multiplet | 1H each | N-CH (ax) | Axial protons adjacent to nitrogen |

| 2.45 | Multiplet | 1H | CH-COOH | Methine proton at position 4 |

| 1.80 – 1.40 | Multiplet | 4H | Piperidine-CH₂ | C3 and C5 methylene protons |

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Positive (ESI+)

-

Molecular Ion [M+H]⁺: Calculated: 248.13; Observed: 248.1

-

Fragment Ions:

-

m/z 130 (Loss of phenylacetyl group, piperidine-COOH fragment)

-

m/z 91 (Tropylium ion, characteristic of benzyl moiety)

-

Reactivity & Stability Profile

Chemical Stability[1]

-

Amide Bond: The phenylacetyl-amide linkage is robust under physiological conditions (pH 7.[1]4) and resistant to hydrolysis except under strong acidic/basic reflux.[1]

-

Carboxylic Acid: The C4-carboxylic acid is chemically versatile.[1] It can be converted to esters, amides (via EDC/NHS coupling), or reduced to a primary alcohol (using Borane-THF) for further derivatization.

Storage & Handling[1]

-

Hygroscopicity: Non-hygroscopic in pure form.[1]

-

Storage: Store at +2°C to +8°C in a tightly sealed container.

-

Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). Use standard PPE (gloves, goggles) during synthesis.[1]

Pharmaceutical Applications

Scaffold for GPCR Modulators

This compound acts as a critical intermediate in the synthesis of FXR (Farnesoid X Receptor) agonists .[1] The piperidine ring provides a rigid spacer that orients the carboxylic acid (a polar headgroup interacting with receptor arginine residues) and the lipophilic phenyl tail (interacting with hydrophobic pockets) into an optimal conformation for binding.

Linker Chemistry

In PROTAC (Proteolysis Targeting Chimera) design, the carboxylic acid moiety serves as an attachment point for linkers, while the phenyl group can be modified to tune the lipophilicity (LogD) and membrane permeability of the final chimera.[1]

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional domains of the molecule.

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from

-

PubChem. (2025).[1][4] Compound Summary: 1-Acetylpiperidine-4-carboxylic acid (Analogous reactivity data).[1] Retrieved from

-

ChemicalBook. (2024).[1] this compound Properties and CAS Data. Retrieved from

-

Yu, Q., et al. (2025).[1][4] Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists. European Journal of Medicinal Chemistry. (Contextualizing the scaffold utility).

-

Organic Syntheses. (n.d.). General Procedure for Amide Coupling (Schotten-Baumann conditions). Retrieved from

Sources

- 1. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. piperidine-4-carboxylic acid [stenutz.eu]

- 4. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | C19H21NO2 | CID 96576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1-(Phenylacetyl)piperidine-4-carboxylic acid CAS number 26965-32-2

CAS Number: 26965-32-2 Formula: C₁₄H₁₇NO₃ Molecular Weight: 247.29 g/mol

Executive Summary: The Scaffold Identity

In the realm of medicinal chemistry, 1-(Phenylacetyl)piperidine-4-carboxylic acid represents a critical "privileged structure." It serves not merely as an intermediate, but as a conformationally restricted peptidomimetic scaffold. By rigidifying the flexible amino acid chain found in endogenous ligands (such as GABA or phenylalanine derivatives), this molecule locks pharmacophores into bioactive conformations, enhancing potency and selectivity against targets like GPCRs (GABA receptors) , Metabolic Enzymes (DPP-4) , and Nuclear Receptors (PPARs) .

This guide details the synthesis, characterization, and application of CAS 26965-32-2, moving beyond basic catalog data to provide a functional roadmap for its use in lead optimization.

Synthetic Architecture

The synthesis of this compound is a lesson in chemoselectivity—specifically, acylating the secondary amine of isonipecotic acid without compromising the carboxylic acid functionality.

Retrosynthetic Analysis

The molecule disconnects at the amide bond, revealing two primary precursors:

-

Nucleophile: Isonipecotic acid (Piperidine-4-carboxylic acid).[1][2]

-

Electrophile: Phenylacetyl chloride (or activated Phenylacetic acid).

Optimized Synthetic Protocol (Schotten-Baumann Variant)

While direct acylation is possible, the zwitterionic nature of isonipecotic acid often leads to solubility issues. The following protocol utilizes a biphasic system to maximize yield and purity.

Reagents:

-

Isonipecotic acid (1.0 eq)

-

Phenylacetyl chloride (1.1 eq)

-

Sodium Hydroxide (2.5 eq)

-

Solvent System: THF / Water (1:1 v/v)

Step-by-Step Workflow:

-

Dissolution: Dissolve isonipecotic acid in 1N NaOH (aq). The base deprotonates the carboxylic acid (

) and the amine ( -

Cooling: Cool the solution to 0–5°C to suppress hydrolysis of the acid chloride.

-

Acylation: Dropwise add phenylacetyl chloride dissolved in a minimal amount of THF. Maintain pH >10 by adding supplemental NaOH if necessary.

-

Mechanistic Note: The amine is more nucleophilic than the phenoxide-like carboxylate or water at low temperatures, favoring amide formation over anhydride formation or hydrolysis.

-

-

Acidification: After 2 hours, acidify the aqueous layer to pH 2.0 using 1N HCl.

-

Isolation: The product, this compound, will precipitate as a white solid. If oiling occurs, extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and recrystallize from EtOAc/Hexanes.

Visualization of Synthetic Logic

The following diagram illustrates the pathway and critical decision points in the synthesis.

Caption: Synthetic workflow for CAS 26965-32-2 emphasizing the Schotten-Baumann biphasic strategy to ensure chemoselectivity.

Analytical Profiling & Quality Control

Trustworthiness in data is paramount. A self-validating system for this compound relies on specific NMR diagnostic peaks that confirm the formation of the amide bond and the integrity of the piperidine ring.

Physicochemical Properties Table

| Property | Value / Description | Significance |

| Physical State | White to Off-white Solid | Indicates high purity (oils often imply solvent trapping). |

| Melting Point | 135–140°C (Typical range) | Sharp range confirms crystalline lattice integrity. |

| Solubility | DMSO, Methanol, Dilute Base | Insoluble in non-polar solvents; critical for assay formulation. |

| pKa (Calc) | ~4.5 (Carboxylic Acid) | Acidic handle for salt formation or coupling. |

| LogP | ~1.2 | Moderate lipophilicity; good membrane permeability potential. |

Diagnostic NMR Characterization (Expected Data)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.2 ppm (s, 1H): Carboxylic acid proton (disappears with D₂O shake).

-

δ 7.15–7.35 ppm (m, 5H): Phenyl ring protons (confirms the phenylacetyl group).

-

δ 3.70 ppm (s, 2H): Benzylic methylene (

). Key diagnostic: Singlet indicates no adjacent protons. -

δ 4.20 & 3.80 ppm (m, 2H): Equatorial protons of piperidine adjacent to Nitrogen (deshielded by amide).

-

δ 2.80 & 2.50 ppm (m, 2H): Axial protons of piperidine adjacent to Nitrogen.

-

δ 2.45 ppm (m, 1H): Methine proton at C4 (alpha to carboxylic acid).

-

δ 1.80–1.50 ppm (m, 4H): Remaining piperidine ring protons.

-

Functional Applications in Drug Discovery

This molecule is not a final drug but a Pharmacophore Enabler . It is used to probe biological space by presenting a carboxylic acid (an anionic anchor) at a fixed distance from a lipophilic domain (phenyl ring).

Structural Activity Relationship (SAR) Utility

Researchers utilize this scaffold to explore three key vectors:

-

The Acid Handle (C-Terminus): Converted to esters, amides, or bioisosteres (e.g., tetrazoles) to target active site serine/threonine residues or zinc ions (as in MMP inhibitors).

-

The Linker Region: The methylene spacer (

) between the phenyl ring and the carbonyl allows for rotational freedom, enabling the phenyl ring to find hydrophobic pockets (Pi-stacking). -

The Piperidine Core: Acts as a rigid spacer, reducing the entropic penalty of binding compared to a flexible linear chain (like GABA or 6-aminohexanoic acid).

Biological Pathways & Targeting

The compound is relevant in the synthesis of inhibitors for:

-

DPP-4 (Diabetes): Piperidine-constrained phenethylamines are known inhibitors.[3]

-

GABA Uptake (Neurology): Lipophilic analogs of isonipecotic acid can target GABA transporters (GAT).

-

PPAR Agonism: Used as the acidic headgroup for peroxisome proliferator-activated receptors.

Strategic Decision Map

The following diagram guides the researcher on how to derivatize CAS 26965-32-2 based on the therapeutic target.

Caption: Decision tree for derivatizing the scaffold based on intended pharmacological targets.

Handling & Stability Protocols

Safety Profile:

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5]

-

Storage: Store at Room Temperature (RT) in a tightly sealed container. It is stable under normal lab conditions but hygroscopic; keep desiccated.

Standard Operating Procedure (SOP) for Solution Prep:

-

Weighing: Use an analytical balance; the powder can be static.

-

Solvent Choice: For biological assays, dissolve in 100% DMSO to create a 10mM stock. Sonicate for 5 minutes to ensure complete dissolution.

-

Dilution: Dilute into aqueous buffer only immediately prior to use to prevent any potential precipitation of the free acid form if the pH is low.

References

-

PubChem. this compound (CID 117255). National Library of Medicine. [Link]

-

Pei, Z., et al. (2007).[3][6] Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.[3] Journal of Medicinal Chemistry, 50(8), 1983-1987.[3] [Link]

-

Conti, P., et al. (2012). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.[7] ResearchGate. [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-(Phenylacetyl)piperidine-4-carboxylic Acid

Introduction: The Structural Rationale

1-(Phenylacetyl)piperidine-4-carboxylic acid is a molecule of interest due to its hybrid structure, incorporating a piperidine ring, a phenylacetyl moiety, and a carboxylic acid. The piperidine scaffold is a prevalent feature in many pharmaceuticals. The N-acylation with a phenylacetyl group introduces aromaticity and a benzylic methylene, while the carboxylic acid at the 4-position of the piperidine ring provides a key functional handle for further chemical modifications or biological interactions. A thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on typical chemical shift values for similar structural motifs.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by neighboring electronegative atoms (oxygen and nitrogen) and the anisotropic effects of the phenyl ring and carbonyl groups.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal.[2] |

| 7.20 - 7.40 | multiplet | 5H | Ar-H | The five protons of the monosubstituted phenyl ring will appear in the aromatic region. |

| ~3.70 | singlet | 2H | Ph-CH₂-C=O | The benzylic protons are deshielded by the adjacent phenyl ring and carbonyl group. |

| ~3.0 - 4.5 | multiplet | 4H | Piperidine H-2, H-6 | The axial and equatorial protons on the carbons adjacent to the nitrogen are diastereotopic and will show complex splitting patterns. They are deshielded by the nitrogen atom. |

| ~2.50 | multiplet | 1H | Piperidine H-4 | The proton at the 4-position is adjacent to the carboxylic acid group. |

| ~1.5 - 2.2 | multiplet | 4H | Piperidine H-3, H-5 | The remaining piperidine ring protons. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbons.[3][4]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[5] |

| ~170 | N-C=O | The amide carbonyl carbon.[5] |

| ~135 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring. |

| ~129 | Ar-CH | Aromatic carbons. |

| ~128 | Ar-CH | Aromatic carbons. |

| ~127 | Ar-CH | Aromatic carbons. |

| ~40 - 50 | Piperidine C-2, C-6 | Carbons adjacent to the nitrogen are deshielded.[6] |

| ~42 | Ph-CH₂-C=O | The benzylic carbon. |

| ~40 | Piperidine C-4 | The carbon bearing the carboxylic acid. |

| ~28 | Piperidine C-3, C-5 | The remaining piperidine carbons. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and amide moieties.[7][8]

| Predicted Absorption (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500 - 3300 | Strong, very broad | Carboxylic Acid O-H | Stretching |

| ~3030 | Medium | Aromatic C-H | Stretching |

| 2850 - 2950 | Medium | Aliphatic C-H | Stretching |

| ~1710 | Strong, sharp | Carboxylic Acid C=O | Stretching |

| ~1640 | Strong, sharp | Amide C=O | Stretching |

| 1500 - 1600 | Medium to weak | Aromatic C=C | Stretching |

The broad O-H stretch of the carboxylic acid is one of the most recognizable features in an IR spectrum.[8] The presence of two distinct carbonyl peaks (from the carboxylic acid and the amide) is a key diagnostic feature for this molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound (C₁₄H₁₇NO₃), the expected molecular weight is approximately 247.29 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization, the molecule is expected to fragment in a predictable manner, primarily through cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom.[9][10][11]

-

Molecular Ion (M⁺˙): A peak at m/z = 247.

-

Loss of -OH (M-17): A fragment at m/z = 230, arising from the loss of the hydroxyl radical from the carboxylic acid.[9]

-

Loss of -COOH (M-45): A fragment at m/z = 202, due to the loss of the entire carboxyl group.[9]

-

Acylium Ion: A prominent peak at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺), formed by cleavage of the bond between the benzylic carbon and the carbonyl group. This is a very common fragmentation for compounds containing a benzyl group.

-

Piperidine Ring Fragmentation: Cleavage of the N-acyl bond can lead to fragments corresponding to the piperidine-4-carboxylic acid cation (m/z = 129) and the phenylacetyl cation (m/z = 119).

Experimental Protocols

To obtain the spectroscopic data for this compound, the following standard laboratory procedures would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty sample holder or KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that primarily shows the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel synthetic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, researchers and scientists can more effectively characterize this molecule, confirm its structure, and assess its purity. The provided protocols and workflow serve as a practical guide for the experimental work required for a full structural elucidation.

References

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Compound Interest. A Guide to ¹H NMR Chemical Shift Values. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

-

Millersville University. IR Absorption Table. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]

-

Chem Help ASAP. Chemical Shift of Functional Groups in ¹³C NMR Spectroscopy. [Link]

-

Al-Rawi, J. M. A., et al. "¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects." Magnetic Resonance in Chemistry 24.11 (1986): 963-967. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor aqueous solubility can severely limit a drug's bioavailability, hindering its absorption and, ultimately, its therapeutic efficacy. Conversely, understanding a compound's solubility profile in various organic solvents is paramount for formulation development, purification, and various analytical procedures. This guide provides a comprehensive technical overview of the solubility of 1-(Phenylacetyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into its predicted physicochemical properties, the theoretical underpinnings of its solubility, and a detailed, field-proven protocol for its empirical determination.

Physicochemical Profile of this compound

Molecular Structure:

Caption: Molecular structure of this compound.

Key Structural Features and Their Predicted Influence on Solubility:

-

Piperidine Ring: The core piperidine structure is a six-membered heterocyclic amine. Piperidine itself is highly soluble in water due to its ability to form hydrogen bonds through its nitrogen atom.[1] It is also miscible with many organic solvents.[1]

-

Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. Carboxylic acids with lower molecular weights are generally soluble in water.[2] The presence of this group suggests that the solubility of our target molecule will be pH-dependent, increasing in basic solutions where the carboxylic acid is deprotonated to the more soluble carboxylate salt.

-

Phenylacetyl Group: This group introduces a significant non-polar, hydrophobic component to the molecule. The bulky, aromatic phenyl ring will decrease the molecule's affinity for polar solvents like water and increase its solubility in non-polar organic solvents.[3]

Predicted Physicochemical Properties:

While specific experimental values are unavailable for the target compound, we can infer properties from similar structures like piperidine-4-carboxylic acid and 1-acetylpiperidine-4-carboxylic acid.

| Property | Predicted Value/Range | Rationale and Supporting Evidence |

| pKa | Carboxylic Acid: ~3.5 - 4.5 | The pKa of piperidine-4-carboxylic acid is reported as pK1: 3.73 (+1).[4] The electron-withdrawing effect of the phenylacetyl group is not expected to drastically alter this value. |

| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The presence of the phenyl ring will significantly increase the lipophilicity compared to simpler piperidine-4-carboxylic acid derivatives. The partition coefficient is a measure of a compound's differential solubility in hydrophobic and hydrophilic solvents.[5] |

| Aqueous Solubility | Low to Moderate (pH-dependent) | The opposing effects of the polar carboxylic acid and piperidine nitrogen versus the non-polar phenylacetyl group suggest limited solubility in neutral water. Solubility is expected to increase at higher pH due to the formation of the carboxylate salt. |

| Organic Solvent Solubility | Good in Polar Aprotic and some Protic Solvents | The molecule's polarity suggests good solubility in solvents like DMSO, DMF, and alcohols.[6] Solubility in non-polar solvents like hexane is expected to be limited due to the presence of the polar carboxylic acid and amide functionalities.[1] |

Principles of Solubility and Influencing Factors

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent.[7] The adage "like dissolves like" is a fundamental principle; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[7]

Key Intermolecular Forces at Play:

-

Hydrogen Bonding: The carboxylic acid group and the piperidine nitrogen can participate in hydrogen bonding with protic solvents like water and alcohols.[8] These interactions are crucial for dissolution in such solvents.[8]

-

Dipole-Dipole Interactions: The polar carbonyl group of the amide and carboxylic acid will interact favorably with other polar solvent molecules.

-

Van der Waals Forces: The non-polar phenyl ring and the hydrocarbon backbone of the piperidine ring will interact with non-polar solvents through weaker van der Waals forces.[2]

Factors Influencing the Solubility of this compound:

-

pH of the Medium: As a carboxylic acid, the ionization state of the molecule is pH-dependent. In acidic solutions (pH < pKa), the carboxylic acid will be protonated and less soluble. In basic solutions (pH > pKa), it will be deprotonated to the more polar and soluble carboxylate anion.

-

Temperature: For most solid solutes, solubility increases with temperature.[7] However, this relationship should be determined empirically for each solute-solvent system.

-

Solvent Polarity: A solvent's polarity will dictate its ability to solvate the different parts of the molecule. Polar solvents will interact favorably with the carboxylic acid and amide groups, while non-polar solvents will better solvate the phenylacetyl moiety.[9]

-

Crystalline Structure: The solid-state properties of the compound, such as its crystal lattice energy, will influence the energy required to break the crystal structure and dissolve the solute.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[10][11][12]

Rationale for the Shake-Flask Method:

This method involves adding an excess of the solid compound to a solvent and agitating the mixture until the concentration of the dissolved solute in the solvent reaches a constant value, indicating that equilibrium has been established.[11] This ensures the determination of the thermodynamic solubility, a crucial parameter in pharmaceutical sciences.[13]

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" should be visually confirmed as undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial. A range of solvents should be tested, including purified water, buffered aqueous solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0), and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).[6]

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. For physiological relevance, a temperature of 37 ± 1 °C is often used for aqueous solubility determination.[14]

-

Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[10][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

To ensure all solid is removed, the supernatant should be filtered through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE) or centrifuged at high speed.[12]

-

-

Quantification:

-

The concentration of the dissolved compound in the filtrate or centrifuged supernatant is then determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[6]

-

Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the test samples.

-

The analysis should be performed in triplicate for each solvent and time point to ensure the precision and reproducibility of the results.[14]

-

Visualizing the Shake-Flask Workflow:

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Predicted Solubility Profile and Discussion

Based on the structural analysis, a predicted solubility profile for this compound is presented below. It is crucial to emphasize that these are predictions and must be confirmed by empirical data obtained through the protocol described above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic pH) | pH 1.2-4.0 Buffer | Low | The carboxylic acid is protonated, reducing its polarity and ability to interact with water. |

| Aqueous (Neutral pH) | pH 7.4 Buffer | Low to Moderate | A fraction of the carboxylic acid will be deprotonated, but the hydrophobic phenylacetyl group will limit overall solubility. |

| Aqueous (Basic pH) | pH > 8.0 Buffer | High | The carboxylic acid will be fully deprotonated to the more soluble carboxylate salt. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the carboxylic acid and piperidine nitrogen, and the alkyl chains can solvate the non-polar regions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Very Low | The overall polarity of the molecule, dominated by the carboxylic acid and amide groups, will prevent significant dissolution in non-polar solvents. |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a definitive solubility profile requires empirical investigation, the principles and predictions outlined herein offer a strong starting point for researchers, scientists, and drug development professionals. The detailed shake-flask protocol provides a robust methodology for obtaining accurate and reproducible solubility data. Future work should focus on the experimental validation of these predictions and the investigation of potential solubility enhancement strategies, such as salt formation or the use of co-solvents, to improve the developability of this and related compounds.

References

-

Piperidine | Solubility of Things. (n.d.). Retrieved January 30, 2026, from [Link]

-

piperidine-4-carboxylic acid - ChemBK. (2022, October 16). Retrieved January 30, 2026, from [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Dissolution Technologies, 12(3), 12-17.

- Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13.

-

Physical Properties of Carboxylic Acids. (2023, April 30). JoVE. Retrieved January 30, 2026, from [Link]

-

1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Li, W., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(4), 2775–2786.

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 30, 2026, from [Link]

-

Solubility factors when choosing a solvent. (2020, November 16). Labclinics. Retrieved January 30, 2026, from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved January 30, 2026, from [Link]

-

Piperidine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

- Wagner, K. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(4), 512-534.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 30, 2026, from [Link]

-

Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

- Szolláth, R., et al. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceuticals, 18(10), 1354.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved January 30, 2026, from [Link]

-

Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023, March 1). PMC - NIH. Retrieved January 30, 2026, from [Link]

-

Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. (2025, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

- de Campos, D. P., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Video: Physical Properties of Carboxylic Acids [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chembk.com [chembk.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Solubility factors when choosing a solvent [labclinics.com]

- 8. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions [mdpi.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

potential biological activity of 1-(Phenylacetyl)piperidine-4-carboxylic acid

An In-Depth Technical Guide to the Potential Biological Activity of 1-(Phenylacetyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3] This guide provides a comprehensive exploration of the potential biological activities of a specific derivative, this compound. By dissecting its structural components—the piperidine ring and the phenylacetyl moiety—we can hypothesize and propose robust experimental frameworks for investigating its therapeutic potential. This document serves as a roadmap for researchers, offering insights into potential mechanisms of action and detailed protocols for in vitro and in vivo validation.

Introduction: Deconstructing the Molecule

This compound is a synthetic compound featuring a piperidine ring N-acylated with a phenylacetyl group and bearing a carboxylic acid at the 4-position. The piperidine moiety is a prevalent heterocyclic motif in drug design, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets.[4] The phenylacetyl group, structurally related to molecules with known anti-inflammatory and neuroactive properties, introduces a key pharmacophoric element. The carboxylic acid provides a handle for further chemical modification and can also play a crucial role in target binding through hydrogen bonding or ionic interactions.

The convergence of these structural features suggests that this compound is a compelling candidate for investigation across several therapeutic domains, including neuroscience, inflammation, and metabolic diseases.

Hypothesized Biological Activities and Mechanistic Rationale

The structural architecture of this compound allows for the formulation of several well-grounded hypotheses regarding its potential biological activities.

Neurological and Nociceptive Modulation

The piperidine core is a well-established pharmacophore in central nervous system (CNS) drug discovery.[5] Its presence in our target molecule suggests a potential for interaction with various neurological targets.

-

Rationale:

-

Structural Analogy: The piperidine ring is a core component of potent neuroactive agents, including the NMDA receptor antagonist phencyclidine (PCP).[6] While structurally distinct, this shared motif warrants investigation into potential interactions with neurotransmitter systems.

-

Analgesic Potential: Certain piperidine derivatives have demonstrated analgesic properties, suggesting a possible role in pain management.[7]

-

Monoamine Oxidase (MAO) Inhibition: The substitution of the piperidine ring can lead to MAO inhibition, indicating that the phenylacetylpiperidine structure could have neuropharmacological effects.[8]

-

-

Potential Mechanisms of Action:

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The phenylacetyl group in the target molecule is reminiscent of the phenylacetic acid core found in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Rationale:

-

NSAID Similarity: The structural relationship to compounds like diclofenac suggests a potential for inhibition of cyclooxygenase (COX) enzymes.

-

Broad Anti-inflammatory Potential: Piperidine derivatives have been explored for their anti-inflammatory effects, which may involve modulation of various inflammatory pathways.[5][10]

-

-

Potential Mechanisms of Action:

-

Inhibition of pro-inflammatory enzymes like COX-1 and COX-2.

-

Downregulation of inflammatory signaling cascades, such as the NF-κB pathway, which is a critical regulator of pro-inflammatory cytokine production.[8]

-

Metabolic Regulation

Recent breakthroughs have highlighted the role of piperidine-containing molecules in metabolic homeostasis.

-

Rationale:

-

FXR Agonism: A structurally related compound, a 1-(4-aminophenylacetyl)piperidine derivative, was identified as a potent partial agonist of the Farnesoid X receptor (FXR).[11] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it a key target for metabolic dysfunction-associated steatohepatitis (MASH).[11]

-

-

Potential Mechanisms of Action:

-

Partial or full agonism of FXR, leading to the modulation of target genes involved in metabolic pathways.

-

Antimicrobial and Antifungal Properties

The increasing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents.

-

Rationale:

-

Potential Mechanisms of Action:

-

Inhibition of essential microbial enzymes.

-

Disruption of microbial cell membrane integrity.

-

For fungi, a potential mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[13]

-

Proposed Experimental Workflows for Target Validation

A systematic and tiered approach is crucial for efficiently evaluating the therapeutic potential of this compound. The following experimental workflows provide a comprehensive strategy for validating the hypothesized biological activities.

In Vitro Screening Cascade

The initial phase focuses on high-throughput and targeted in vitro assays to identify primary biological activities and mechanisms of action.

Diagram: In Vitro Screening Workflow

Caption: A tiered in vitro screening cascade for this compound.

Experimental Protocols:

-

Protocol 1: FXR Transactivation Assay

-

Objective: To determine if the compound can activate the Farnesoid X receptor.

-

Cell Line: HepG2 cells co-transfected with a plasmid containing an FXR response element-driven luciferase reporter gene and an FXR expression plasmid.

-

Procedure: a. Seed the transfected cells in a 96-well plate. b. Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) for 24 hours. A known FXR agonist (e.g., obeticholic acid) should be used as a positive control. c. Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

-

-

Protocol 2: COX Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

-

Assay Kit: Commercially available colorimetric or fluorometric COX inhibitor screening kits.

-

Procedure: a. Follow the manufacturer's protocol, which typically involves the incubation of the respective COX enzyme with arachidonic acid in the presence of various concentrations of the test compound. b. Measure the production of prostaglandin G2, which is detected by a probe that generates a colorimetric or fluorometric signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

-

Procedure: a. Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microbial strain. c. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy and preliminary safety profiles.

Table 1: Proposed In Vivo Models and Key Endpoints

| Hypothesized Activity | Animal Model | Key Efficacy Endpoints |

| Analgesic | Hot Plate Test / Tail-Flick Test | Increased latency to thermal stimulus |

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Reduction in paw volume |

| Metabolic | High-Fat Diet-Induced MASH Model | Reduction in hepatic steatosis, inflammation, and fibrosis; improved glucose tolerance |

| Antifungal | Candida albicans Systemic Infection Model | Increased survival rate; reduced fungal burden in target organs |

Experimental Protocols:

-

Protocol 4: High-Fat Diet-Induced MASH Model in Mice

-

Objective: To evaluate the therapeutic efficacy of the compound in a diet-induced model of metabolic dysfunction-associated steatohepatitis.

-

Animals: C57BL/6J mice.

-

Procedure: a. Induce MASH by feeding the mice a high-fat, high-sugar diet for a specified period (e.g., 16-24 weeks). b. Administer this compound or vehicle control orally once daily for the last 4-8 weeks of the diet. c. At the end of the treatment period, collect blood and liver tissue.

-

Endpoint Analysis:

-

Histology: H&E and Sirius Red staining of liver sections to assess steatosis, inflammation, and fibrosis.

-

Biochemical Analysis: Measurement of serum ALT, AST, triglycerides, and cholesterol levels.

-

Gene Expression: qPCR analysis of key genes involved in lipid metabolism and inflammation in the liver.

-

-

Potential Signaling Pathways

Understanding the molecular pathways through which this compound exerts its effects is critical for further development.

Diagram: Hypothesized FXR Signaling Pathway

Caption: Proposed mechanism of action via the Farnesoid X Receptor (FXR) signaling pathway.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for diverse biological activities, including neurological, anti-inflammatory, and metabolic effects. The structural rationale and proposed experimental workflows outlined in this guide provide a solid foundation for a comprehensive investigation into its therapeutic potential. Future research should focus on a systematic evaluation of its activity in the proposed assays, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. A thorough understanding of its structure-activity relationships will be paramount in unlocking the full therapeutic potential of this and related chemical series.

References

- Vertex AI Search. (2026). The Significance of N-BOC-piperidine-4-carboxylic Acid in Advanced Organic Synthesis.

- Vertex AI Search. (2026). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD.

- PubMed Central. (n.d.). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug.

- PMC. (n.d.). Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases.

- PMC - PubMed Central. (2022).

- MDPI. (n.d.).

- PubMed. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids.

- PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)

- Vertex AI Search. (n.d.).

- ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV)

- ResearchGate. (2018). (PDF)

- Northwestern Medical Journal. (2025).

- PubChem - NIH. (n.d.). 1-(Phenylacetyl)piperidine | C13H17NO | CID 77184.

- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

- PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor.

- MDPI. (2023).

- MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- PubMed. (2023).

-

PubMed. (n.d.). Biochemical and Biological Properties of 4-(3-phenyl-[4][5][14] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase.

- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). This compound | 26965-32-2.

- PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.

- PubChem. (n.d.). 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | C19H21NO2 | CID 96576.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nwmedj.org [nwmedj.org]

- 11. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 1-(Phenylacetyl)piperidine-4-carboxylic Acid (PAPC) in Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, the piperidine ring remains a "privileged scaffold," appearing in over 12,000 biologically active compounds. 1-(Phenylacetyl)piperidine-4-carboxylic acid (PAPC) represents a critical, bifunctional building block within this family.[1] Unlike simple piperidines, PAPC incorporates a lipophilic phenylacetyl "anchor" at the N1 position while retaining a reactive carboxylic acid at C4 for divergent library synthesis.

This guide provides a rigorous technical analysis of PAPC, focusing on its scalable synthesis, chemoselective derivatization, and application in metabolic disease targets (e.g., MGAT2 inhibitors, FXR agonists). It is designed to transition bench scientists from standard protocols to optimized, high-fidelity workflows.[1]

Part 1: Structural Analysis & Synthetic Access[1]

The Pharmacophore Argument

PAPC (

-

N1-Phenylacetyl Moiety: Provides a flexible, hydrophobic domain often required for binding to deep pockets in GPCRs and metabolic enzymes (e.g., 11

-HSD1). -

C4-Carboxylic Acid: Serves as the "warhead connector," allowing the attachment of polar effectors or heterocyclic cores while maintaining a defined vector.

Robust Synthesis Protocol (Schotten-Baumann)

While acylation can be performed in anhydrous DCM/TEA, the Schotten-Baumann procedure is superior for PAPC synthesis due to its self-regulating pH nature and facile workup, which avoids the formation of anhydride byproducts.

Reaction Scheme:

Step-by-Step Protocol:

-

Solubilization (Critical Step):

-

Dissolve Isonipecotic acid (1.0 equiv) in 2M NaOH (2.2 equiv).

-

Rationale: Isonipecotic acid is zwitterionic and insoluble in organic solvents.[1] The first equivalent of base neutralizes the carboxylic acid (protecting it as a carboxylate), and the fractional excess ensures the secondary amine is deprotonated and nucleophilic.

-

-

Biphasic Setup:

-

Acylation:

-

Add Phenylacetyl chloride (1.1 equiv) dropwise over 30 minutes.[1]

-

Process Control: Maintain temperature

. If the pH drops below 9, supplement with 2M NaOH.[1] -

Mechanism:[2][3][4][5] The amine attacks the acid chloride.[1][2] The resulting HCl is immediately neutralized by the aqueous base, driving the equilibrium forward.

-

-

Workup & Isolation:

-

Separate phases.[1] Discard the organic layer (removes neutral impurities like phenylacetic anhydride).[1]

-

Acidification: Acidify the aqueous layer to pH 2 using 6M HCl.[1]

-

Precipitation: The product, PAPC, will precipitate as a white solid. Filter and wash with cold water.[1]

-

Purification: Recrystallize from Ethanol/Water if purity is

.[1]

-

Synthesis Workflow Visualization

Figure 1: Optimized Schotten-Baumann workflow for PAPC synthesis, highlighting the critical pH-dependent solubility switch.

Part 2: Core Derivatization Modules (The "Hub")

Once synthesized, PAPC acts as a divergent hub.[1] The carboxylic acid can be transformed into three distinct chemical spaces.

Module A: Amide Coupling (Library Generation)

This is the primary utility of PAPC.

-

Reagents: HATU or EDC/HOBt are preferred over Thionyl Chloride to prevent racemization (if chiral centers are introduced later) and to tolerate acid-sensitive groups on the amine partner.[1]

-

Protocol Note: Pre-activate PAPC with HATU/DIPEA in DMF for 15 minutes before adding the amine (

). This ensures rapid conversion and minimizes "clumping" of the insoluble acid.[1]

Module B: Chemoselective Reduction (Alcohol Access)

Converting the C4-acid to a primary alcohol (

-

Avoid: Lithium Aluminum Hydride (LAH).[1] It will reduce both the acid and the N1-amide (cleaving the phenylacetyl group or reducing it to an ethyl group).[1]

-

Select: Borane-Dimethyl Sulfide (BMS) or Borane-THF .[1]

-

Mechanism:[2][3][4][5] Borane activates the carboxylic acid as an acyloxyborane, which is reduced intramolecularly. It reacts with carboxylic acids much faster than with amides.[1]

Module C: Curtius Rearrangement (Amine Access)

Accessing the 4-amino-piperidine core (isostere of 4-aminocyclohexane).[1]

Derivatization Pathway Map[1]

Figure 2: Divergent synthetic pathways starting from the PAPC scaffold.[1]

Part 3: Therapeutic Applications & Case Studies

Metabolic Disease: MGAT2 Inhibitors

Monoacylglycerol acyltransferase 2 (MGAT2) is a target for obesity and diabetes.[1][6]

-

Role of PAPC: The phenylacetyl-piperidine motif mimics the lipid substrate transition state.[1]

-

Case Study: Research by AstraZeneca and others utilizes the PAPC core.[1] The acid is coupled to complex heteroaromatic amines to create the "right-hand side" of the inhibitor, while the phenyl ring occupies the lipophilic pocket.

-

Key Insight: Substitution on the phenyl ring of PAPC (e.g., 4-fluoro) significantly alters metabolic stability (

).[1]

Liver Health: FXR Partial Agonists

Recent studies (e.g., Compound V15) highlight 1-(4-aminophenylacetyl)piperidine derivatives.[1][7]

-

Mechanism: These compounds modulate the Farnesoid X Receptor (FXR) to treat metabolic dysfunction-associated steatohepatitis (MASH).[1][7]

-

Synthesis Connection: PAPC is the direct precursor.[1] The C4-acid is derivatized to fine-tune the agonist/antagonist profile, avoiding the side effects of full agonists like obeticholic acid.

Structural Specificity & Compliance

Important Note: PAPC (N-phenylacetyl) must be distinguished from N-phenethyl derivatives (fentanyl class).[1]

Part 4: Quality Control Specifications

To ensure reproducibility in biological assays, the synthesized PAPC must meet these criteria:

| Parameter | Specification | Method | Rationale |

| Appearance | White crystalline powder | Visual | Colored impurities indicate phenol oxidation products.[1] |

| Purity | HPLC (254 nm) | Essential for library synthesis to prevent side-reactions.[1] | |

| Confirm N-Acetyl | DMSO- | The benzylic | |

| Water Content | Karl Fischer | Excess water hydrolyzes coupling agents (HATU/EDC).[1] | |

| Solubility | Soluble in DMSO, MeOH | Visual | Critical for biological assay stock solutions.[1] |

References

-

MGAT2 Inhibitor Design: Barlind, J. G., et al. (2013).[1][6] "Identification and Design of a Novel Series of MGAT2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(9), 2721-2726.[1][6] Link

-

FXR Agonist Synthesis: Yu, Q., et al. (2025).[1] "Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists." European Journal of Medicinal Chemistry. Link

-

Schotten-Baumann Methodology: Hardee, D. J., et al. (2010).[1] "Nucleophilic Acyl Substitution via Aromatic Cation Activation." Journal of the American Chemical Society, 132(14), 5002-5003. Link[1]

-

11

-HSD1 Inhibitors: Hughes, K. A., et al. (2008).[1] "11 -

General Piperidine Scaffolds: "Piperidine-4-carboxylic acid derivatives in drug discovery." National Institutes of Health (PubChem Data).[1] Link

Sources

- 1. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 6. Identification and design of a novel series of MGAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]